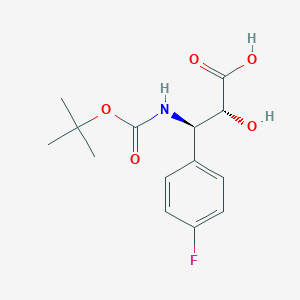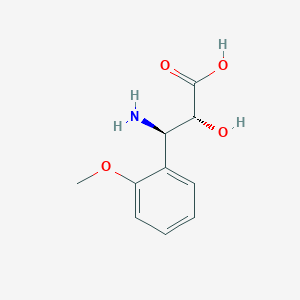![molecular formula C6H5N3OS B3046356 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 1232815-49-4](/img/structure/B3046356.png)
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
概要
説明
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its unique structure and potential biological activities. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazinones, which are known for their diverse pharmacological properties.
作用機序
Target of Action
Similar compounds have been reported to target various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibition or activation .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, influencing biochemical reactions . For instance, it has been reported to inhibit tankyrase, a protein involved in telomere length regulation and Wnt signaling . It also inhibits stearoyl CoA desaturase, an enzyme involved in fatty acid metabolism
Cellular Effects
It is known that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting tankyrase, it can impact the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the activity of tankyrase and stearoyl CoA desaturase through direct binding
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . These reactions often require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide at 150–160°C, refluxing with triethyl orthoformate and xylene, or stirring at 100°C in the presence of sodium hydroxide or potassium hydroxide are common conditions .
Industrial Production Methods: This approach involves the adaptation of the amination step to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base such as potassium tert-butoxide .
化学反応の分析
Types of Reactions: 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including nucleophilic substitution, cyclization, and rearrangement reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, xylene, sodium hydroxide, and potassium hydroxide . The reactions typically require high temperatures and prolonged reaction times to achieve the desired products.
Major Products: The major products formed from these reactions include various pyrrolo[2,1-f][1,2,4]triazinones, which have shown significant biological activities .
科学的研究の応用
It has shown intriguing activities as tankyrase inhibitors, stearoyl-CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor antagonists, and corticotropin-releasing factor receptor antagonists . Additionally, many patent applications have described this compound as a phosphoinositide 3-kinase inhibitor .
類似化合物との比較
Similar Compounds: Similar compounds include other pyrrolo[2,1-f][1,2,4]triazinones and pyrrolo[1,2-d][1,3,4]oxadiazines . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one apart is its specific substitution pattern and the presence of the thioxo group, which contributes to its unique biological properties and potential therapeutic applications .
特性
IUPAC Name |
2-sulfanylidene-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVGPQVQNTZJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725729 | |
| Record name | 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232815-49-4 | |
| Record name | 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














